
Isavuconazonium
描述
准备方法
合成路线和反应条件: 伊沙康唑硫酸盐的制备涉及多个步骤。 一种方法包括使式 V 的化合物与硫酸氢根离子反应,得到伊沙康唑硫酸盐 . 该方法的优势在于其稳定的中间体、易于分离和纯化、操作简单、反应收率高,适合工业生产 .
工业生产方法: 伊沙康唑硫酸盐的工业生产涉及中间体的制备,然后是脱保护和离子交换过程。 最终产品通过简单的纯化步骤获得,例如重结晶、过滤和干燥 .
化学反应分析
反应类型: 伊沙康唑在血液中发生水解,形成伊沙康唑 . 这种水解是由非特异性血浆酯酶促进的 .
常见试剂和条件: 水解反应需要血浆酯酶的存在,并在生理条件下发生 .
主要形成的产物: 伊沙康唑水解形成的主要产物是伊沙康唑 .
科学研究应用
Treatment of Invasive Aspergillosis
Invasive aspergillosis is a severe infection that predominantly affects immunocompromised individuals. Isavuconazonium has been shown to be effective in treating this condition, with clinical trials demonstrating comparable efficacy to other antifungals such as voriconazole.
- Study Findings : A systematic review indicated that isavuconazole achieved therapeutic blood concentrations in a significant percentage of patients, suggesting its effectiveness in clinical settings .
Treatment of Mucormycosis
Mucormycosis is another life-threatening fungal infection that poses a high mortality risk. This compound has emerged as a suitable treatment option, particularly for patients who cannot tolerate traditional therapies like amphotericin B.
- Case Reports : A notable case involved the successful treatment of rhinocerebral mucormycosis using this compound, highlighting its potential as a first-line therapy in specific patient populations .
Pediatric Applications
Research is ongoing to establish the safety and efficacy of this compound in pediatric patients suffering from invasive fungal infections. A Phase 2 study aims to evaluate its use in children with invasive aspergillosis and mucormycosis.
- Study Design : This multicenter study will assess dosing regimens and tolerability in children aged 1 to 18 years, addressing the critical need for effective antifungal treatments in this vulnerable population .
Pharmacokinetics and Administration
This compound can be administered both orally and intravenously, providing flexibility based on patient needs. Its pharmacokinetic profile allows for predictable absorption and distribution, making it easier to manage dosing regimens.
- Bioavailability : Studies have shown that oral administration achieves similar plasma concentrations to intravenous delivery, suggesting that enteral formulations may be viable alternatives for patients unable to receive intravenous therapy .
Summary of Clinical Studies
The following table summarizes key clinical studies involving this compound:
作用机制
伊沙康唑在体内转化为伊沙康唑,然后抑制麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键成分 . 这种抑制是通过阻断细胞色素 P-450 依赖性酶羊毛甾醇 14-α-脱甲基酶 (Erg11p) 实现的,该酶负责将羊毛甾醇转化为麦角甾醇 . 通过破坏麦角甾醇的生物合成,伊沙康唑发挥其抗真菌作用 .
类似化合物:
- 伏立康唑
- 泊沙康唑
- 伊曲康唑
比较: 伊沙康唑作为伊沙康唑的 prodrug,与类似化合物相比,具有多项优势。 与伏立康唑和泊沙康唑不同,伊沙康唑不需要环糊精载体来溶解,从而降低了肾毒性的风险 . 此外,与伏立康唑相比,伊沙康唑的药代动力学更可预测,药物相互作用更少,耐受性更好 . 这些属性使伊沙康唑成为治疗复杂真菌感染的宝贵选择 .
相似化合物的比较
- Voriconazole
- Posaconazole
- Itraconazole
Comparison: Isavuconazonium, as a prodrug of isavuconazole, offers several advantages over similar compounds. Unlike voriconazole and posaconazole, this compound does not require a cyclodextrin vehicle for solubilization, reducing the risk of nephrotoxicity . Additionally, this compound has more predictable pharmacokinetics, fewer drug-drug interactions, and improved tolerability compared to voriconazole . These attributes make this compound a valuable alternative for the management of complex fungal infections .
生物活性
Isavuconazonium sulfate, commercially known as Cresemba, is a prodrug of isavuconazole, a triazole antifungal agent. It is primarily used for the treatment of invasive fungal infections, particularly invasive aspergillosis and mucormycosis. The compound exhibits significant biological activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and case studies.
Isavuconazole acts by inhibiting lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme involved in ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising fungal cell membrane integrity and function .
Key Features:
- Inhibition of Ergosterol Synthesis : Disruption of fungal membrane structure.
- Broad Spectrum Activity : Effective against various fungi, including Aspergillus and Mucor species.
Pharmacokinetics
The pharmacokinetic profile of this compound sulfate has been characterized in several studies. Key findings include:
Parameter | Value |
---|---|
Volume of Distribution | 150–494 L |
Elimination Half-Life | 56–104 hours |
Oral Bioavailability | >99% conversion to active metabolite |
Dosing Regimen | 372 mg once daily |
Isavuconazole does not typically require therapeutic drug monitoring due to its high bioavailability and low inter-patient variability .
Case Studies
- Pediatric Patients : A case series involving four pediatric patients treated with this compound sulfate for invasive fungal infections showed that the drug was well-tolerated. Treatment regimens varied based on weight and prior therapies, with serum concentration goals set between 2 mcg/mL and 4 mcg/mL .
- Mucormycosis Treatment : In a single-arm open-label trial (VITAL study), isavuconazole was administered to patients with mucormycosis. The results indicated that 11% had a partial response, while 43% had stable disease at day 42. The mortality rate was comparable to those treated with amphotericin B .
Comparative Studies
- Efficacy Against Aspergillosis : In trials comparing isavuconazole to voriconazole for invasive aspergillosis, both drugs demonstrated similar all-cause mortality rates (18.6% vs. 20.2%) after 42 days of treatment .
- Mucormycosis Outcomes : A matched case-control analysis showed that isavuconazole had similar efficacy to amphotericin B, suggesting it can be an effective alternative for treating this severe infection .
Adverse Effects
While this compound sulfate is generally well-tolerated, some adverse effects have been reported:
属性
Key on ui mechanism of action |
Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |
---|---|
CAS 编号 |
742049-41-8 |
分子式 |
C35H35F2N8O5S+ |
分子量 |
717.8 g/mol |
IUPAC 名称 |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |
InChI |
InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |
InChI 键 |
RSWOJTICKMKTER-QXLBVTBOSA-N |
SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
手性 SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
规范 SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Key on ui other cas no. |
742049-41-8 |
同义词 |
BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。